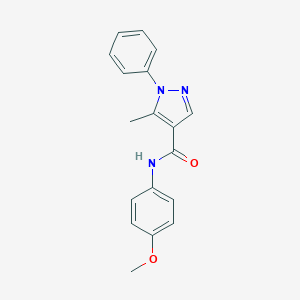
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of pyrazole derivatives. MP-10 has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, studies have shown that N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory pathway. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to activate the Nrf2/ARE pathway, which is responsible for the antioxidant response in cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and iNOS. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to reduce oxidative stress by activating the Nrf2/ARE pathway. Additionally, N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to exhibit low toxicity in animal studies. However, one limitation of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide research include the development of analogs with improved solubility and potency and investigation of its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. The synthesis of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a straightforward method and has been optimized for large-scale production.
Scientific Research Applications
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been tested in various animal models for its efficacy in treating diseases such as Alzheimer's, Parkinson's, and cancer.
properties
Product Name |
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-17(12-19-21(13)15-6-4-3-5-7-15)18(22)20-14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,20,22) |
InChI Key |
DICBHALEVLQESS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
solubility |
7.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)